{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride
Overview
Description
{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride is a chemical compound with the molecular formula C11H16ClFN2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenyl group attached to the pyrrolidine ring.
Mechanism of Action
Target of Action
The primary target of this compound is the H(+),K(+)-ATPase enzyme , also known as the proton pump . This enzyme plays a crucial role in gastric acid secretion, which is essential for digestion .
Mode of Action
The compound acts as a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump (H(+),K(+)-ATPase) and functions as a reversible antagonist . This means it binds to the same site as potassium ions on the enzyme, preventing the enzyme from functioning normally and thereby reducing gastric acid secretion .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the H(+),K(+)-ATPase enzyme, it reduces the production of gastric acid, which can help alleviate conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Result of Action
The compound exhibits potent inhibitory activity against the H(+),K(+)-ATPase enzyme and has a strong inhibitory effect on gastric acid secretion in vivo . Its efficacy is more potent and its duration of action is much longer than those of traditional proton pump inhibitors (PPIs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the corresponding alcohol. This intermediate is then subjected to reductive amination with methylamine to yield the desired amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share a similar nitrogen-containing ring structure and are widely used in medicinal chemistry.
Fluorophenyl derivatives: Compounds with a fluorophenyl group are known for their enhanced biological activity and stability .
Uniqueness
{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride is unique due to the combination of the pyrrolidine ring and the fluorophenyl group, which may confer distinct pharmacological properties. This structural combination is less common compared to other piperidine or fluorophenyl derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;/h1-4,9H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQVEAIQFOJBTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716632 | |
Record name | 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479089-93-5 | |
Record name | 1-[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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